L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
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Overview
Description
L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: is a derivative of the essential amino acid L-Tryptophan. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) group. These modifications make it a valuable intermediate in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of L-Tryptophan using the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting L-Tryptophan with Fmoc-Cl in the presence of a base such as sodium carbonate.
Boc Protection: The carboxyl group is then protected using the tert-butoxycarbonyl (Boc) group. This involves the reaction of the intermediate with Boc anhydride in the presence of a base like triethylamine.
Final Compound Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the L-Tryptophan moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The Fmoc and Boc groups can be selectively removed under specific conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc removal and basic conditions (e.g., piperidine) for Fmoc removal.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected L-Tryptophan derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of peptides and other complex molecules.
- Serves as a building block in the development of novel compounds for research.
Biology:
- Studied for its role in protein synthesis and metabolic pathways.
- Used in the development of biochemical assays and analytical techniques.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for serotonin synthesis.
- Explored for its role in modulating immune responses and neurological functions.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the development of diagnostic tools and reagents.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid derivative. The Fmoc and Boc groups protect the reactive sites of L-Tryptophan, allowing for selective reactions in peptide synthesis. Upon removal of these protecting groups, the free amino and carboxyl groups of L-Tryptophan can participate in various biochemical reactions. The molecular targets and pathways involved include protein synthesis machinery and metabolic enzymes.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-Tryptophan: Similar structure but lacks the Boc protection.
Boc-L-Tryptophan: Contains the Boc group but lacks the Fmoc protection.
Fmoc-L-Tryptophan: Contains the Fmoc group but lacks the Boc protection.
Uniqueness:
- The presence of both Fmoc and Boc groups makes this compound highly versatile for selective protection and deprotection strategies in synthetic chemistry.
- Its dual protection allows for greater control in multi-step synthesis processes, making it a valuable tool in the development of complex molecules.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-29(35)18-34-17-20(21-10-8-9-15-28(21)34)16-27(30(36)37)33-31(38)39-19-26-24-13-6-4-11-22(24)23-12-5-7-14-25(23)26/h4-15,17,26-27H,16,18-19H2,1-3H3,(H,33,38)(H,36,37)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPINSZVEVYSEL-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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